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Introduction

N-Acetyl-DL-penicillamine (NAP), a derivative of the amino acid penicillamine, is a compound
of significant interest in pharmaceutical and biochemical research. Its structure, featuring a thiol
group, a carboxylic acid, and an N-acetyl moiety, confers upon it notable chelating properties
and makes it a crucial control molecule in studies involving its S-nitroso derivative, S-nitroso-N-
acetyl-DL-penicillamine (SNAP), a potent nitric oxide donor.[1][2] A thorough understanding of
its spectroscopic characteristics is fundamental for its identification, characterization, and
guantification in various matrices. This guide provides a comprehensive overview of the
spectroscopic properties of N-Acetyl-DL-penicillamine, including data from Nuclear Magnetic
Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). Detailed
experimental protocols and visualizations of analytical workflows are also presented to aid
researchers in their laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of N-Acetyl-
DL-penicillamine by providing detailed information about the chemical environment of its
constituent atoms.

'H NMR Spectroscopy
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The proton NMR spectrum of N-Acetyl-DL-penicillamine exhibits characteristic signals
corresponding to the different types of protons in the molecule. While experimental data in
common deuterated solvents is not readily available in public databases, a predicted *H NMR
spectrum in deuterium oxide (D20) provides insight into the expected chemical shifts.

Table 1: Predicted *H NMR Spectroscopic Data for N-Acetyl-DL-penicillamine in D20

Chemical Shift (8) ppm Multiplicity Tentative Assignment
4.45 S a-CH

2.12 S -COCHs

1.55 s gem-di-CHs

1.43 S gem-di-CHs

Note: The absence of coupling is predicted. The broad singlet for the -SH and -NH protons is
typically not observed in D20 due to proton exchange with the solvent.

3C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.
Each unique carbon atom in N-Acetyl-DL-penicillamine gives rise to a distinct signal in the
13C NMR spectrum. While a full experimental spectrum with assignments is not readily
available, the expected chemical shift ranges for the carbon environments can be predicted
based on typical values for similar functional groups.

Table 2: Predicted 13C NMR Chemical Shift Ranges for N-Acetyl-DL-penicillamine
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Carbon Atom Predicted Chemical Shift () ppm
Carbonyl (-COOH) 170 - 185

Amide Carbonyl (-NHCOCHS3) 168 - 175

o-Carbon (-CH) 50 - 65

Quaternary Carbon (-C(CHs)2) 40 - 55

Acetyl Methyl (-COCHs) 20-30

gem-di-Methyl (-C(CHs3)2) 20-35

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in N-Acetyl-
DL-penicillamine. The spectrum displays absorption bands corresponding to the vibrational
frequencies of specific bonds within the molecule.

Table 3: Characteristic FT-IR Absorption Bands for N-Acetyl-DL-penicillamine

Wavenumber (cm—?) Vibrational Mode Functional Group
3400 - 3200 (broad) O-H stretch Carboxylic acid
~3270 N-H stretch Amide

2980 - 2850 C-H stretch Aliphatic

~2550 (weak) S-H stretch Thiol

~1710 C=0 stretch Carboxylic acid
~1640 C=0 stretch (Amide I) Amide

~1540 N-H bend (Amide II) Amide

1470 - 1370 C-H bend Aliphatic

1300 - 1200 C-O stretch Carboxylic acid
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Note: The exact positions of the peaks can vary depending on the sample preparation method

(e.g., KBr pellet, thin film) and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to elucidate its structure through

fragmentation analysis. For N-Acetyl-DL-penicillamine (molar mass: 191.25 g/mol ),

electrospray ionization (ESI) is a common method for generating gas-phase ions.

Table 4: MS/MS Fragmentation Data for N-Acetyl-DL-penicillamine[3]

Major Fragment

Precursor lon (m/z) Mode
lons (m/z)

Tentative Fragment
Assighment

192.0689 [M+H]* Positive 174, 146, 150

[M+H-Hz0]*, [M+H-
H20-COJ*, [M+H-
CHsCOJ*

190.0543 [M-H]~ Negative 112, 115.9, 74.9

[M-H-CHsCOOH-
H20], [M-H-
CHsCOOH]-,
[C3HsS]~

Experimental Protocols
NMR Spectroscopy

Protocol for *H and 3C NMR Analysis:

e Sample Preparation:

o Weigh approximately 5-10 mg of N-Acetyl-DL-penicillamine for *H NMR or 20-50 mg for

13C NMR into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or

D20).
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o Gently swirl or vortex the vial to ensure complete dissolution of the sample.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

e Instrument Setup and Data Acquisition:

o

Insert the NMR tube into the spectrometer.

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity.

[e]

For *H NMR, acquire the spectrum using a standard pulse program.

o

For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for each carbon.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum to obtain pure absorption peaks.

[e]

Calibrate the chemical shift axis using the residual solvent peak or an internal standard
(e.g., TMS).

[e]

Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.

FT-IR Spectroscopy

Protocol for Solid Sample Analysis using KBr Pellet Method:
e Sample Preparation:

o Grind 1-2 mg of N-Acetyl-DL-penicillamine with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a small amount of the mixture into a pellet-forming die.
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e Pellet Formation:

o Assemble the die and press the powder under high pressure (typically 8-10 tons) using a
hydraulic press to form a transparent or translucent pellet.

o Data Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

[e]

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm1).

[e]

The instrument software will automatically ratio the sample spectrum to the background

(¢]

spectrum to generate the final absorbance or transmittance spectrum.

Visualizations
Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of N-Acetyl-
DL-penicillamine.
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Spectroscopic Analysis Workflow

Metal Chelation Mechanism

N-Acetyl-DL-penicillamine acts as a chelating agent, particularly for heavy metals, through
the coordinating action of its thiol and carboxylate groups. The following diagram illustrates a
plausible chelation mechanism with a divalent metal ion (M2*).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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